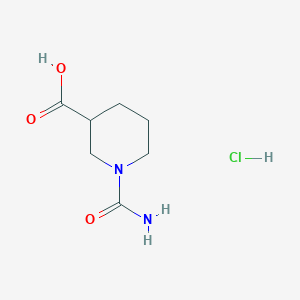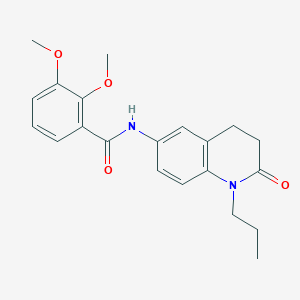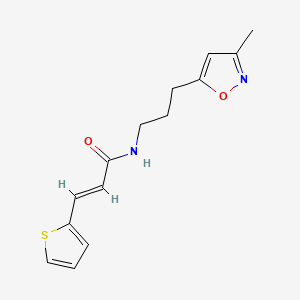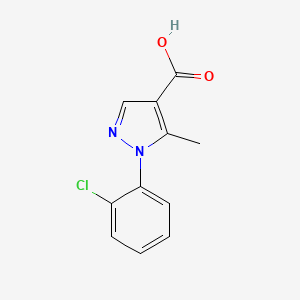
1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride is a chemical compound with significant relevance in various scientific fields. It is known for its unique structure, which includes a piperidine ring substituted with aminocarbonyl and carboxylic acid groups. This compound is often utilized in research and industrial applications due to its versatile chemical properties.
Wirkmechanismus
Target of Action
The compound 1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride, also known as 1-carbamoylpiperidine-3-carboxylic acid hydrochloride, is a derivative of 1-aminocyclopropanecarboxylic acid (ACC) . ACC is known to be a precursor to the plant hormone ethylene . The primary targets of this compound are the enzymes ACC synthase and ACC oxidase, which are involved in the synthesis and conversion of ACC to ethylene .
Mode of Action
The compound interacts with its targets, ACC synthase and ACC oxidase, to influence the production of ethylene . ACC synthase converts methionine to ACC, and ACC oxidase then converts ACC to ethylene . The compound’s interaction with these enzymes can result in changes to the levels of ethylene produced.
Biochemical Pathways
The compound affects the ethylene biosynthesis pathway . This pathway plays a critical role in various physiological processes in plants, including seed germination, fruit ripening, and responses to environmental stress . Changes in the levels of ethylene can have downstream effects on these processes.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its influence on ethylene production . By affecting the levels of ethylene, the compound can impact various physiological processes in plants . For example, increased ethylene production can promote fruit ripening, while decreased production can delay this process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its target enzymes. Additionally, environmental conditions can influence the physiological processes that the compound affects through its role in ethylene production .
Biochemische Analyse
Biochemical Properties
It is known that amino acids play crucial roles in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing the nature of these interactions .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of piperidine with phosgene to form the corresponding carbamoyl chloride, which is then hydrolyzed to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the aminocarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
- 1-(Aminocarbonyl)-2-piperidinecarboxylic acid hydrochloride
- 1-(Aminocarbonyl)-4-piperidinecarboxylic acid hydrochloride
- 1-(Aminocarbonyl)-3-pyrrolidinecarboxylic acid hydrochloride
Uniqueness: 1-(Aminocarbonyl)-3-piperidinecarboxylic acid hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
IUPAC Name |
1-carbamoylpiperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c8-7(12)9-3-1-2-5(4-9)6(10)11;/h5H,1-4H2,(H2,8,12)(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQDGNJPNRLBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride](/img/structure/B2856990.png)




![3-[(2-METHOXYETHOXY)CARBONYL]-2-METHYL-1-BENZOFURAN-5-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B2857001.png)
![methyl 4-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2857002.png)


![N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2857005.png)

![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2857008.png)


